5'-o-Acetyl-2',3'-o-isopropylideneadenosine
CAS No.: 15888-38-7
Cat. No.: VC20758843
Molecular Formula: C₁₅H₁₉N₅O₅
Molecular Weight: 349.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15888-38-7 |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₅ |
| Molecular Weight | 349.34 g/mol |
| IUPAC Name | [4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |
| Standard InChI | InChI=1S/C15H19N5O5/c1-7(21)22-4-8-10-11(25-15(2,3)24-10)14(23-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18) |
| Standard InChI Key | AGPPMENETHBDES-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)OC[C@H]1[C@H]2[C@@H]([C@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
| SMILES | CC(=O)OCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
| Canonical SMILES | CC(=O)OCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Introduction
Chemical Identity and Properties
5'-o-Acetyl-2',3'-o-isopropylideneadenosine is characterized by specific chemical identifiers and physical properties that distinguish it from other nucleoside derivatives. The compound's chemical identity is established through several standardized parameters as detailed below.
Molecular Identification
The compound features a well-defined set of chemical identifiers that allow for its precise recognition and characterization in scientific literature and databases.
Table 1: Chemical Identifiers of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine
The compound is also known by several alternative names in scientific literature, including:
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Adenosine, 2′,3′-O-(1-methylethylidene)-, 5′-acetate
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Adenosine, 2′,3′-O-isopropylidene-, 5′-acetate
Structural Characteristics
5'-o-Acetyl-2',3'-o-isopropylideneadenosine features distinctive structural elements that define its chemical behavior and reactivity. The compound contains:
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An adenine base connected to a ribose sugar through an N-glycosidic bond
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An isopropylidene protecting group at the 2' and 3' positions of the ribose sugar, forming a cyclic acetal
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An acetyl group at the 5' position of the ribose sugar
The presence of these protecting groups makes this compound particularly useful in organic synthesis, as they selectively protect specific hydroxyl groups while leaving others available for chemical modifications.
Synthesis Methods
The synthesis of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine typically involves a multi-step process starting from adenosine. The key steps in this synthesis pathway demonstrate the selective protection and modification strategies that are central to nucleoside chemistry.
General Synthetic Route
The general synthetic pathway for 5'-o-Acetyl-2',3'-o-isopropylideneadenosine typically follows these steps:
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Protection of the 2' and 3' hydroxyl groups of adenosine using acetone under acidic conditions to form 2',3'-O-isopropylideneadenosine
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Selective acetylation of the 5' hydroxyl group using acetyl chloride or acetic anhydride under mild conditions
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Purification of the final product through chromatographic techniques
Alternative Synthetic Approaches
Research by Anzai and Uzawa provides insights into alternative approaches for modifying adenosine derivatives. While their work focuses on the reaction of 2',3'-O-isopropylideneadenosine with various acylating agents, it offers valuable perspectives on the reactivity patterns of these compounds and potential synthetic strategies.
In their studies, they found that the reaction of 2',3'-O-isopropylideneadenosine with acyl chlorides in different solvent systems can lead to various products, including:
These findings highlight the importance of reaction conditions in controlling the outcome of acylation reactions involving 2',3'-O-isopropylideneadenosine.
Chemical Reactivity and Transformations
The reactivity of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine is largely determined by the presence of its protecting groups and the remaining reactive sites on the molecule.
Acyl Migration Phenomena
Research has demonstrated that acyl groups in nucleoside derivatives can undergo intramolecular migration under specific conditions. For example, Anzai and Uzawa observed that in certain adenosine derivatives, acyl groups can migrate from the N6 position to N7, sometimes accompanied by cyclonucleoside formation.
Although this specific migration pattern was observed in different compounds (N⁶,N⁶-di-p-toluyl-2',3'-O-isopropylideneadenosine), it provides important insights into the potential reactivity of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine under similar conditions .
Hydrolysis and Deprotection
The acetyl and isopropylidene protecting groups in 5'-o-Acetyl-2',3'-o-isopropylideneadenosine can be selectively removed under specific conditions:
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The acetyl group at the 5' position can be removed under mildly basic conditions, such as treatment with aqueous sodium bicarbonate or ammonia in methanol
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The isopropylidene group at the 2' and 3' positions can be removed under acidic conditions, typically using aqueous acids such as trifluoroacetic acid or hydrochloric acid
These selective deprotection capabilities make 5'-o-Acetyl-2',3'-o-isopropylideneadenosine a valuable intermediate in the synthesis of more complex nucleoside derivatives.
Biological Activity and Applications
5'-o-Acetyl-2',3'-o-isopropylideneadenosine and its derivatives exhibit various biological activities that make them relevant for both research and potential therapeutic applications.
Research Applications
The unique structural features of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine make it valuable in several research contexts:
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Nucleic Acid Chemistry: As a building block for the synthesis of modified nucleosides and nucleotides
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Biochemical Probes: In the development of molecular probes for studying enzyme mechanisms
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Medicinal Chemistry: As intermediates in the synthesis of nucleoside-based drugs
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Structure-Activity Relationship Studies: For exploring how structural modifications affect the biological activity of adenosine derivatives
Spectroscopic Characterization
Spectroscopic methods play a crucial role in the identification and structural characterization of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine. Several techniques are commonly employed to confirm the structure and purity of this compound.
Mass Spectrometry and Other Analytical Techniques
Additional analytical techniques commonly used to characterize 5'-o-Acetyl-2',3'-o-isopropylideneadenosine include:
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Mass Spectrometry: For determining molecular weight and fragmentation patterns
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Infrared Spectroscopy: To identify functional groups, particularly the carbonyl stretching of the acetyl group
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Ultraviolet-Visible Spectroscopy: To characterize the absorption properties of the adenine base
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